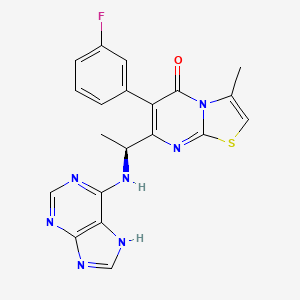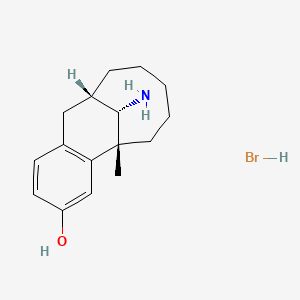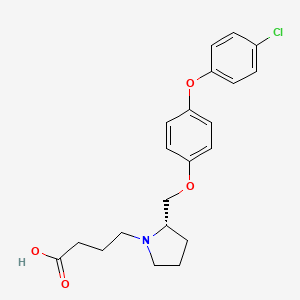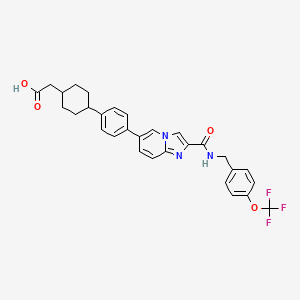![molecular formula C27H25N5O2 B607155 4-(2-(4-(3-(喹啉-4-基)吡唑并[1,5-a]嘧啶-6-基)苯氧基)乙基)吗啉](/img/structure/B607155.png)
4-(2-(4-(3-(喹啉-4-基)吡唑并[1,5-a]嘧啶-6-基)苯氧基)乙基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
DMH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study BMP signaling pathways.
Biology: Investigates the role of BMP receptors in cellular processes.
Medicine: Explores potential therapeutic applications in cancer treatment, particularly lung cancer.
Industry: Utilized in the development of new drugs targeting BMP receptors .
作用机制
DMH2 exerts its effects by antagonizing BMP type I receptors, specifically ALK3, ALK6, and ALK2. It downregulates the expression of Id1 and Id3 proteins, leading to the inhibition of cell proliferation and induction of cell death in cancer cells. The molecular targets include BMP receptors and downstream signaling pathways involving Smad proteins .
Similar Compounds:
- DMH1
- LDN-193189
- Dorsomorphin
Comparison: DMH2 is unique in its high selectivity for BMP type I receptors and its potent inhibitory effects on BMP signaling. Compared to DMH1 and LDN-193189, DMH2 demonstrates greater efficacy in downregulating Id1 and Id3 proteins and inhibiting cell proliferation .
未来方向
准备方法
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like potassium carbonate (K2CO3) under controlled temperatures .
Industrial Production Methods: Industrial production of DMH2 involves scaling up the laboratory synthesis process. The key steps include:
- Formation of the pyrazolo[1,5-a]pyrimidine core.
- Introduction of the quinoline moiety.
- Addition of the morpholine group. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency .
化学反应分析
Types of Reactions: DMH2 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogenated compounds and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) are used
Major Products: The major products formed from these reactions include various substituted derivatives of DMH2, which can be further analyzed for their biological activity .
属性
IUPAC Name |
4-[2-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-2-4-26-24(3-1)23(9-10-28-26)25-18-30-32-19-21(17-29-27(25)32)20-5-7-22(8-6-20)34-16-13-31-11-14-33-15-12-31/h1-10,17-19H,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXRNZCYAYUED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does 4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2) interact with its target and what are the downstream effects?
A: DMH2 acts as an antagonist of activin receptor-like kinase 3 (ALK3), a type of BMP receptor []. By binding to ALK3, DMH2 blocks the phosphorylation of SMAD proteins, which are downstream signaling molecules in the BMP pathway []. This inhibition of BMP signaling ultimately leads to enhanced liver regeneration after partial hepatectomy [].
Q2: What is the evidence for the in vivo efficacy of DMH2 in promoting liver regeneration?
A: In the study by [], DMH2 was tested in a mouse model of partial hepatectomy. The researchers found that administration of DMH2 led to a significant increase in liver weight compared to control animals, indicating enhanced liver regeneration []. Additionally, they observed that DMH2 treatment increased serum interleukin-6 levels and signal transducer and activator of transcription 3 phosphorylation in the liver, both of which are associated with liver regeneration [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)

